molecular formula C17H15BrFNO3S2 B2723383 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine CAS No. 2034378-22-6

2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine

Cat. No.: B2723383
CAS No.: 2034378-22-6
M. Wt: 444.33
InChI Key: GGSCQONQQXIZHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazolidine ring, a bromofluorophenyl group, and a dihydrobenzofuran sulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Bromofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a bromofluorobenzene derivative is introduced to the thiazolidine ring.

    Attachment of the Dihydrobenzofuran Sulfonyl Group: This step can be performed using sulfonylation reactions, where the dihydrobenzofuran moiety is sulfonylated and then coupled to the thiazolidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromofluorophenyl group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.

    Substitution: The bromine atom in the bromofluorophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or desulfonylated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromofluorophenyl group might facilitate binding through halogen bonding, while the sulfonyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-fluorophenyl)thiazolidine: Lacks the dihydrobenzofuran sulfonyl group, potentially altering its biological activity and chemical reactivity.

    3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Lacks the bromofluorophenyl group, which might reduce its potency in certain applications.

    2-(4-Fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Similar but without the bromine atom, which could affect its reactivity and binding properties.

Uniqueness

The presence of both the bromofluorophenyl group and the dihydrobenzofuran sulfonyl moiety in 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine makes it unique. This combination of functional groups can confer distinct chemical and biological properties, potentially making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3S2/c18-14-10-12(1-3-15(14)19)17-20(6-8-24-17)25(21,22)13-2-4-16-11(9-13)5-7-23-16/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSCQONQQXIZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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